Synthetic Route Efficiency: Reduction of 3-Nitro-4-fluorobenzonitrile Achieves 88% Yield
3-Amino-4-fluorobenzonitrile is synthesized via reduction of 3-nitro-4-fluorobenzonitrile, achieving a reported yield of approximately 88% . This synthetic pathway leverages the regioselective nitration of 4-fluorobenzonitrile at the meta position relative to the fluorine atom—a substitution pattern not accessible for the 2-amino isomer (CAS 80517-22-2), which requires alternative, lower-yielding routes . The 88% yield for this specific regioisomer provides a benchmark for process economics when selecting among aminobenzonitrile building blocks for scale-up.
| Evidence Dimension | Synthetic yield from nitro precursor |
|---|---|
| Target Compound Data | ~88% |
| Comparator Or Baseline | 2-Amino-4-fluorobenzonitrile (CAS 80517-22-2): yield not reported for nitro-reduction route; synthesis via 2,4-difluorobenzonitrile with 3,4,5-trimethoxybenzylamine reported to produce isomeric mixture requiring chromatographic separation |
| Quantified Difference | Target compound provides direct 88% yield; comparator route requires isomer separation, reducing effective throughput |
| Conditions | Reduction of 3-nitro-4-fluorobenzonitrile via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl, Na₂S) |
Why This Matters
Higher synthetic yield directly correlates with lower cost per gram at scale and reduced waste streams in multi-step pharmaceutical syntheses.
- [1] ChemicalBook. 3-Amino-4-fluorobenzonitrile Synthesis and Research. April 27, 2025. View Source
